molecular formula C22H17BrN6O4 B12446647 phenyl {[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}methylcarbamate

phenyl {[1-(4-bromophenyl)-1H-tetrazol-5-yl](3-nitrophenyl)methyl}methylcarbamate

Cat. No.: B12446647
M. Wt: 509.3 g/mol
InChI Key: LUNJZXAETWWXDR-UHFFFAOYSA-N
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Description

Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate is a complex organic compound that features a combination of bromophenyl, tetrazolyl, nitrophenyl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromophenyl and nitrophenyl groups are then introduced through electrophilic aromatic substitution reactions. Finally, the carbamate group is added via a nucleophilic substitution reaction involving an appropriate isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Phenyl {1-(4-bromophenyl)-1H-tetrazol-5-ylmethyl}methylcarbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H17BrN6O4

Molecular Weight

509.3 g/mol

IUPAC Name

phenyl N-[[1-(4-bromophenyl)tetrazol-5-yl]-(3-nitrophenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C22H17BrN6O4/c1-27(22(30)33-19-8-3-2-4-9-19)20(15-6-5-7-18(14-15)29(31)32)21-24-25-26-28(21)17-12-10-16(23)11-13-17/h2-14,20H,1H3

InChI Key

LUNJZXAETWWXDR-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC(=CC=C1)[N+](=O)[O-])C2=NN=NN2C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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